N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite
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Overview
Description
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is a synthetic molecule used primarily in the synthesis of oligonucleotides. It is a phosphorite monomer that plays a crucial role in DNA/RNA synthesis . This compound is a product of a redesign of natural nucleic acid structures, where methylenemorpholine rings are linked through phosphorodiamidate groups instead of phosphates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves multiple steps, starting from the appropriate nucleosideThe final step involves the addition of the phosphoramidite group .
Industrial Production Methods
Industrial production of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Reduction: Removal of protective groups under mild conditions.
Substitution: Introduction of different functional groups to modify the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and various solvents such as acetonitrile and dichloromethane .
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which are essential for various applications in molecular biology and genetic research .
Scientific Research Applications
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified nucleotides and oligonucleotides for various applications.
Biology: Study of gene expression, regulation, and genetic modifications.
Medicine: Development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Production of diagnostic tools and reagents for molecular biology research .
Mechanism of Action
The mechanism of action of N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound’s unique structure allows for efficient coupling and high fidelity in the formation of phosphorodiamidate linkages. These linkages enhance the stability and binding affinity of the resulting oligonucleotides, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Used for similar applications in oligonucleotide synthesis.
DMT-dA(bz) Phosphoramidite: Another phosphoramidite used in DNA synthesis.
Uniqueness
N-DMTr-N6-benzoyl-morpholino-A-5’-O-phosphoramidite stands out due to its unique methylenemorpholine ring structure and phosphorodiamidate linkages, which provide enhanced stability and binding affinity compared to traditional phosphoramidites .
Properties
Molecular Formula |
C47H53N8O6P |
---|---|
Molecular Weight |
856.9 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H53N8O6P/c1-33(2)55(34(3)4)62(59-27-13-26-48)60-30-41-28-53(29-42(61-41)54-32-51-43-44(49-31-50-45(43)54)52-46(56)35-14-9-7-10-15-35)47(36-16-11-8-12-17-36,37-18-22-39(57-5)23-19-37)38-20-24-40(58-6)25-21-38/h7-12,14-25,31-34,41-42H,13,27-30H2,1-6H3,(H,49,50,52,56)/t41-,42+,62?/m0/s1 |
InChI Key |
APHRFQSEDLNNCJ-VUNVOEFOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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